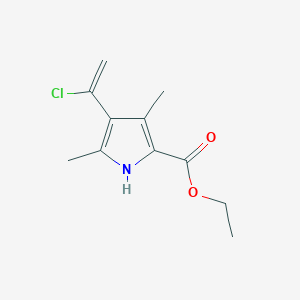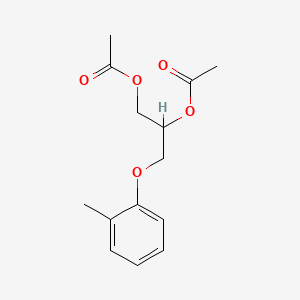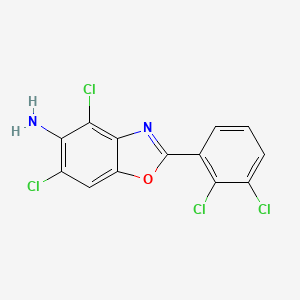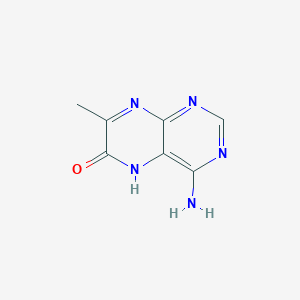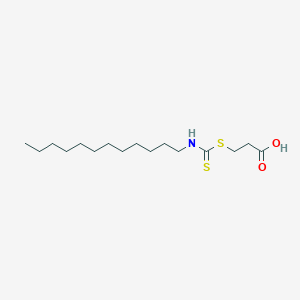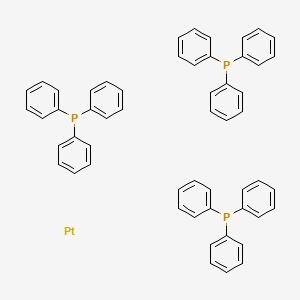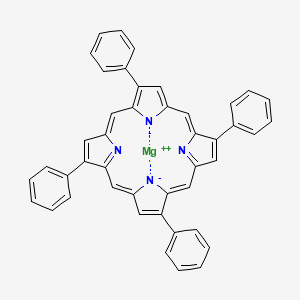
Magnesium meso-tetraphenylporphine 1-hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium meso-tetraphenylporphine 1-hydrate is an organometallic compound with the chemical formula C44H28MgN4·H2O. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by its purple crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Magnesium meso-tetraphenylporphine 1-hydrate is typically synthesized by reacting meso-tetraphenylporphine with a magnesium salt in a suitable solvent. Common solvents include chloroform and dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete incorporation of the magnesium ion into the porphyrin ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Magnesium meso-tetraphenylporphine 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the magnesium ion.
Reduction: It can be reduced to form lower oxidation states.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like halogens and alkyl halides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of magnesium(III) porphyrin derivatives, while reduction can yield magnesium(I) porphyrin compounds .
科学研究应用
Magnesium meso-tetraphenylporphine 1-hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in mimicking biological systems such as photosynthesis and respiration.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique optical properties
作用机制
The mechanism of action of magnesium meso-tetraphenylporphine 1-hydrate involves its ability to interact with light and other electromagnetic radiation. The compound absorbs light in the visible spectrum and can transfer this energy to other molecules, making it useful in photodynamic therapy and other applications. The magnesium ion plays a crucial role in stabilizing the porphyrin ring and facilitating these interactions .
相似化合物的比较
Similar Compounds
Zinc meso-tetraphenylporphine: Similar in structure but contains zinc instead of magnesium.
Copper meso-tetraphenylporphine: Contains copper and exhibits different redox properties.
Iron meso-tetraphenylporphine: Contains iron and is studied for its role in mimicking hemoglobin
Uniqueness
Magnesium meso-tetraphenylporphine 1-hydrate is unique due to its specific interaction with light and its stability under various conditions. These properties make it particularly useful in applications such as photodynamic therapy and optoelectronics, where other similar compounds may not perform as effectively .
属性
分子式 |
C44H28MgN4 |
|---|---|
分子量 |
637.0 g/mol |
IUPAC 名称 |
magnesium;2,7,12,17-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)37-21-33-26-42-39(31-17-9-3-10-18-31)23-35(47-42)28-44-40(32-19-11-4-12-20-32)24-36(48-44)27-43-38(30-15-7-2-8-16-30)22-34(46-43)25-41(37)45-33;/h1-28H;/q-2;+2 |
InChI 键 |
BYRNNFZQCXHSCM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=NC(=CC5=C(C=C([N-]5)C=C6C(=CC(=N6)C=C2[N-]3)C7=CC=CC=C7)C8=CC=CC=C8)C=C4C9=CC=CC=C9.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


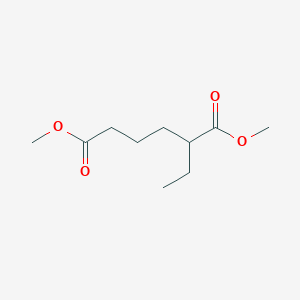
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
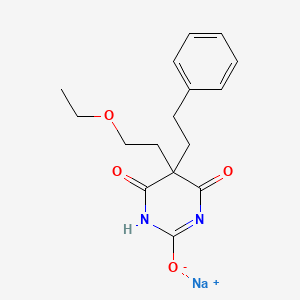
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
